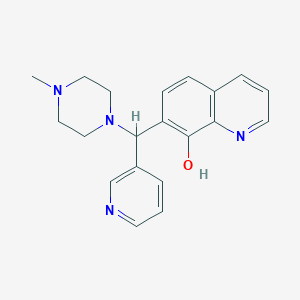
7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
化学反応の分析
WAY-622033 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
WAY-622033 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored for its potential in treating diseases involving bcl-2 family proteins, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
WAY-622033は、特定の分子経路を標的にすることで効果を発揮します。Bcl-2ファミリータンパク質と相互作用し、細胞増殖の阻害とアポトーシスの誘導につながります。 このメカニズムは、癌治療における潜在的な治療用途にとって重要です .
類似化合物との比較
WAY-622033は、Bcl-2ファミリータンパク質を標的にする他の化合物と比較できます。たとえば、次のとおりです。
ABT-199: Bcl-2タンパク質に対する高い親和性と、癌治療における使用で知られています。
ナビットクラックス: 癌治療における用途を持つ、別のBcl-2阻害剤です。
オバトクラックス: さまざまなBcl-2ファミリータンパク質に対してより広範な活性を示す、パンBcl-2阻害剤です。
WAY-622033は、その特定の構造と相互作用プロファイルにより独自性があり、特定の治療状況において独自の利点を提供する可能性があります .
他に質問がある場合や詳細が必要な場合は、遠慮なくお尋ねください!
準備方法
WAY-622033の合成には、特定の試薬と反応条件の使用を含む、いくつかのステップが含まれます。 詳細な合成経路および工業生産方法は、パブリックドメインでは容易に入手できません。 通常、このような化合物は、純度と一貫性を確保するために、制御された実験室環境で合成されます .
化学反応解析
WAY-622033は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: この反応は、1つの原子または原子のグループを別の原子またはグループと交換することを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
WAY-622033は、次のような幅広い科学研究用途があります。
化学: さまざまな化学反応および研究において、リガンドとして使用されます。
生物学: 細胞プロセスとタンパク質相互作用への影響について調査されています。
医学: 癌などのBcl-2ファミリータンパク質が関与する疾患の治療における可能性について探求されています。
生物活性
7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol is a complex organic compound characterized by its quinoline core integrated with piperazine and pyridine functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound has been investigated for its potential applications in antimicrobial, antiviral, antidepressant, and anticancer therapies.
The molecular formula of this compound is C20H22N4O, with a molecular weight of 334.41 g/mol. Its synthesis typically involves multi-step organic reactions that optimize yield and purity for potential industrial applications .
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.41 g/mol |
| CAS Number | 315698-24-9 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has shown efficacy against various bacterial and fungal pathogens, likely due to its ability to inhibit specific enzymes involved in microbial growth. This inhibition is crucial for its role as an antimicrobial agent.
Antiviral Properties
The compound has also been explored for its antiviral activity. Preliminary studies suggest that it may interfere with viral replication mechanisms, although detailed mechanisms remain to be elucidated. Further research is necessary to establish its effectiveness against specific viral strains.
Antidepressant Effects
In addition to its antimicrobial and antiviral properties, there is emerging evidence supporting the compound's potential as an antidepressant. Its interaction with neurotransmitter systems may contribute to mood regulation, although comprehensive clinical studies are required to confirm these effects.
Anticancer Potential
This compound has been investigated for anticancer properties as well. It appears to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further development in cancer therapies. The compound's ability to bind to specific receptors or enzymes may play a pivotal role in its anticancer activity .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act by:
- Enzyme Inhibition : Inhibiting enzymes critical for microbial growth.
- Receptor Modulation : Binding to neurotransmitter receptors that influence mood and behavior.
- Cell Cycle Regulation : Affecting pathways that control cell proliferation and apoptosis in cancer cells.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential mechanisms and therapeutic applications of this compound:
- Antiviral Study : A study evaluating the antiviral activity of quinoline derivatives found that modifications at the quinoline core significantly impacted efficacy against viral pathogens, suggesting similar potential for this compound .
- Anticancer Research : Another investigation highlighted the role of piperazine derivatives in modulating apoptosis in cancer cells, indicating that structural similarities could confer similar effects on cell viability and proliferation .
特性
IUPAC Name |
7-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-23-10-12-24(13-11-23)19(16-5-2-8-21-14-16)17-7-6-15-4-3-9-22-18(15)20(17)25/h2-9,14,19,25H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRHOKLBADNCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














